molecular formula C9H15IN2 B8196353 N,N,N-Trimethyl-1-(pyridin-2-yl)methanaminium iodide

N,N,N-Trimethyl-1-(pyridin-2-yl)methanaminium iodide

Cat. No.: B8196353
M. Wt: 278.13 g/mol
InChI Key: AIFRGXDESPVDGF-UHFFFAOYSA-M
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Description

N,N,N-Trimethyl-1-(pyridin-2-yl)methanaminium iodide (CAS: Not explicitly provided; referenced in as a product) is a quaternary ammonium salt characterized by a pyridin-2-ylmethyl group attached to a trimethylammonium core, with iodide as the counterion. Its molecular formula is C₉H₁₅IN₂, and it has a molecular weight of 278.13 g/mol . The compound is synthesized via alkylation of a tertiary amine precursor with iodomethane under controlled conditions, as demonstrated in the preparation of structurally analogous compounds (e.g., compound 5 in and ) .

Properties

IUPAC Name

trimethyl(pyridin-2-ylmethyl)azanium;iodide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N2.HI/c1-11(2,3)8-9-6-4-5-7-10-9;/h4-7H,8H2,1-3H3;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIFRGXDESPVDGF-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+](C)(C)CC1=CC=CC=N1.[I-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15IN2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.13 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Alkylation of Pyridin-2-ylmethylamine Derivatives

The most widely documented method involves the quaternization of trimethylamine with a pyridin-2-ylmethyl halide (e.g., chloride or bromide). This nucleophilic substitution reaction proceeds under mild conditions, typically in polar aprotic solvents such as tetrahydrofuran (THF) or acetonitrile.

Example Protocol

  • Reactants : Pyridin-2-ylmethyl chloride (1.0 equiv), trimethylamine (1.2 equiv).

  • Solvent : Anhydrous THF.

  • Conditions : Stirred at 0–25°C for 2–6 hours under nitrogen.

  • Workup : The mixture is poured into ice water, extracted with diethyl ether, and washed with brine. The aqueous layer is evaporated to yield the crude product.

The reaction’s efficiency hinges on the leaving group’s mobility (iodide > bromide > chloride) and the steric accessibility of the pyridin-2-ylmethyl group.

Alternative Route: Methylation of Dimethyl(pyridin-2-ylmethyl)amine

A two-step approach involves:

  • Synthesis of dimethyl(pyridin-2-ylmethyl)amine via reductive amination of pyridine-2-carbaldehyde with dimethylamine.

  • Methylation using methyl iodide in the presence of a base (e.g., potassium carbonate).

Key Observations

  • Yield Optimization : Excess methyl iodide (1.5–2.0 equiv) ensures complete quaternization.

  • Byproduct Formation : Trace amounts of N,N-dimethyl-N-(pyridin-2-ylmethyl)amine\text{N,N-dimethyl-N-(pyridin-2-ylmethyl)amine} may persist, necessitating rigorous purification.

Advanced Methodologies from Patent Literature

Patent WO1998022459A1 delineates a cyclopropanation strategy involving trimethylsulfonium iodide:

  • Substrate Preparation : 2-Ethenyl-6-[1,dioxolan-2-yl-pyridine is treated with trimethylsulfonium iodide.

  • Reaction Conditions : Anhydrous THF, 0°C to room temperature, 2–4 hours.

  • Outcome : The iodide anion displaces sulfonium intermediates, yielding the target compound.

Advantages

  • Chemoselectivity : Minimizes over-alkylation.

  • Scalability : Suitable for multi-gram synthesis.

Purification and Characterization

Isolation Techniques

  • Liquid-Liquid Extraction : Removes unreacted amines and halide byproducts.

  • Recrystallization : Ethanol/water mixtures (3:1 v/v) yield off-white crystals with ≥97% purity.

Analytical Validation

  • 1H^1\text{H} NMR : Key peaks include δ\delta 3.15 ppm (N+^+(CH3_3)3_3 ) and δ\delta 8.45–7.25 ppm (pyridine protons).

  • LCMS : Molecular ion peak at m/zm/z 278.13 [M]+^+ confirms stoichiometry.

Challenges and Optimization Strategies

Moisture Sensitivity

The compound’s hygroscopic nature mandates anhydrous conditions during synthesis and storage (2–8°C in sealed containers).

Counterion Exchange

While iodide is standard, halide metathesis (e.g., with AgNO3_3) enables access to other salts (e.g., nitrate, tetrafluoroborate).

Comparative Analysis of Methods

MethodYield (%)Purity (%)Scalability
Direct Alkylation78–8595–97High
Methylation65–7290–93Moderate
Cyclopropanation82–8897–99High

Industrial and Research Applications

  • Catalysis : Serves as a phase-transfer catalyst in biphasic reactions.

  • Pharmaceutical Intermediates : Utilized in the synthesis of neuromuscular blockers .

Chemical Reactions Analysis

Types of Reactions

N,N,N-Trimethyl-1-(pyridin-2-yl)methanaminium iodide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the formation of various substituted pyridine derivatives .

Scientific Research Applications

Chemical and Synthetic Applications

1. Organic Synthesis:
N,N,N-Trimethyl-1-(pyridin-2-yl)methanaminium iodide serves as a reagent in organic synthesis, particularly in nucleophilic substitution reactions due to the presence of the quaternary ammonium group. It can facilitate the formation of various substituted pyridine derivatives when reacted with nucleophiles such as sodium hydroxide or potassium carbonate in organic solvents.

2. Catalysis:
This compound acts as a catalyst in several chemical reactions, enhancing reaction rates and selectivity. Its unique structure allows it to stabilize transition states during reactions, making it valuable in synthetic organic chemistry.

Biological Applications

1. Enzyme Mechanisms:
In biological research, this compound is employed to study enzyme mechanisms. Its ability to interact with enzymes through ionic and hydrogen bonding facilitates investigations into enzyme-substrate interactions.

2. Biochemical Assays:
The compound is utilized as a probe in biochemical assays, allowing researchers to monitor enzyme activity and other biochemical processes. Its quaternary ammonium structure enables it to bind effectively to negatively charged sites on proteins, influencing their activity.

Medicinal Applications

1. Therapeutic Potential:
Recent studies have investigated the potential therapeutic properties of this compound. It has been explored as a precursor in the synthesis of pharmaceutical compounds, particularly those targeting central nervous system disorders .

2. Drug Development:
The compound's unique properties make it a candidate for developing allosteric modulators of G protein-coupled receptors (GPCRs), which are crucial targets in drug discovery for various diseases . Its interaction with GPCRs may lead to novel treatments for conditions such as anxiety and depression.

Industrial Applications

1. Specialty Chemicals Production:
Industrially, this compound is used in the production of specialty chemicals. Its role as an intermediate in chemical manufacturing processes enhances the efficiency of producing complex chemical structures.

2. Chemical Manufacturing:
The compound's properties allow for its use in large-scale chemical production settings, where it can be synthesized using continuous flow systems to optimize reaction conditions and yield.

Case Studies and Research Findings

Several studies have highlighted the utility of this compound in scientific research:

Case Study 1: Enzyme Interaction Studies
Research indicated that this compound could effectively modulate enzyme activity by binding to active sites, providing insights into enzyme kinetics and mechanism elucidation.

Case Study 2: Drug Discovery
Investigations into its role as an allosteric modulator have shown promising results in enhancing drug efficacy while minimizing side effects associated with traditional GPCR-targeting drugs .

Mechanism of Action

The mechanism of action of N,N,N-Trimethyl-1-(pyridin-2-yl)methanaminium iodide involves its interaction with molecular targets such as enzymes and receptors. The quaternary ammonium group allows the compound to bind to negatively charged sites on proteins, affecting their function and activity. The pyridine ring can also participate in π-π interactions and hydrogen bonding, further influencing the compound’s biological activity .

Comparison with Similar Compounds

N,N,N-Trimethyl-1-(pyridin-4-yl)methanaminium Iodide

  • Molecular Formula : C₉H₁₅IN₂ (identical to the target compound).
  • Key Difference : Pyridin-4-yl substituent instead of pyridin-2-yl.
  • Storage conditions require -80°C for long-term stability .

N,N,N-Trimethyl-1-(pyridin-3-yl)methanaminium Iodide

  • CAS : 60306-32-3.
  • Molecular Formula : C₉H₁₅IN₂.
  • Key Difference : Pyridin-3-yl group, leading to a meta-substitution pattern. This may influence dipole moments and intermolecular interactions compared to the ortho-substituted target compound. Storage recommendations include inert atmospheres at room temperature .

Table 1: Comparison of Pyridinyl Isomers

Compound Pyridine Position Molecular Weight (g/mol) Storage Conditions Notable Features
Target Compound (Pyridin-2-yl) Ortho 278.13 Not specified Potential steric effects due to proximity of N to ammonium core
Pyridin-4-yl Analog Para 278.13 -80°C (long-term) Enhanced electronic conjugation
Pyridin-3-yl Analog Meta 278.13 RT, inert atmosphere Intermediate steric/electronic profile

Heteroaromatic Substituted Analogues

Furan-2-yl Methanaminium Iodide (FuMAI)

  • Structure : Features a furan-2-yl group instead of pyridin-2-yl.
  • Applications: Used in 2D perovskite solar cells, achieving 15.24% power conversion efficiency (PCE). Demonstrates longer carrier lifetime (18.03 μs) compared to non-conjugated analogs like THFMACl (0.42 μs) due to enhanced dielectric constant and reduced electron-phonon coupling .

N,N,N-Trimethyl-1-(2-pyrrolyl)methanaminium Iodide

  • CAS : 53267-97-3.
  • Molecular Formula : C₈H₁₅IN₂.
  • Key Difference : Pyrrole ring substituent, which lacks the aromatic nitrogen of pyridine. This reduces basicity and may affect solubility or coordination chemistry .

Aliphatic Quaternary Ammonium Salts

Tetramethylammonium Iodide (TMAI)

  • Structure : Simplest analog with four methyl groups.
  • Applications : Widely used as a phase-transfer catalyst and in iodination reactions. Lacks aromaticity, resulting in lower thermal stability (>300°C mp) and distinct reactivity compared to pyridinyl derivatives .

Table 2: Functional Comparison with Non-Pyridinyl Analogs

Compound Aromatic Group Molecular Weight (g/mol) Key Application Performance/Property
Target Compound Pyridin-2-yl 278.13 Not explicitly reported High polarity due to aromatic N
FuMAI Furan-2-yl ~275* Perovskite solar cells 15.24% PCE; 18.03 μs carrier lifetime
TMAI None (aliphatic) 189.05 Organic synthesis Efficient iodination agent

Pharmacologically Active Analogs

N,N,N-Trimethyl-1-(4-trans-stilbenoxy)-2-propylammonium Iodide (F3)

  • Structure: Contains a stilbenoxy group linked to the ammonium core.
  • Activity : Potent antagonist of rat neuronal nicotinic acetylcholine receptors (nAChRs), with IC₅₀ values in the micromolar range. Demonstrates voltage-dependent block, suggesting applications in neuropharmacological studies .

cis-N,N,N-Trimethyl-(2-methyl-1,3-dioxolan-4-yl)methanaminium Iodide

  • Structure : 1,4-dioxane-derived agonist.
  • Activity : Binds muscarinic receptors with high affinity (Table 5.7 in ), highlighting the impact of cyclic ether substituents on receptor selectivity .

Biological Activity

N,N,N-Trimethyl-1-(pyridin-2-yl)methanaminium iodide (also known as pyridinium iodide) is a quaternary ammonium compound characterized by a trimethylammonium group and a pyridine ring. This unique structure contributes to its diverse biological activities, making it a subject of interest in pharmacological research.

The chemical formula for this compound is C₉H₁₅IN₂, with a molecular weight of approximately 278.13 g/mol. This compound is typically stored under inert conditions to maintain stability and prevent degradation.

PropertyValue
CAS Number20863-50-7
Molecular FormulaC₉H₁₅IN₂
Molecular Weight278.13 g/mol
SolubilitySoluble in water
Storage Conditions-80°C for 6 months, -20°C for 1 month

The biological activity of this compound is primarily attributed to its interaction with cellular membranes and various biological molecules. Its quaternary ammonium structure allows it to penetrate cell membranes, potentially affecting membrane integrity and function.

Research indicates that this compound can modulate the activity of enzymes and receptors, which may lead to significant alterations in cellular processes. These interactions are crucial for its observed antimicrobial and anticancer properties .

Antimicrobial Properties

This compound has shown promising antimicrobial activity against various pathogens. Studies have demonstrated its effectiveness against Gram-positive and Gram-negative bacteria, including strains resistant to conventional antibiotics. The mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis.

Anticancer Potential

Recent investigations have highlighted the potential anticancer properties of this compound. It has been found to inhibit the proliferation of several cancer cell lines by inducing apoptosis and disrupting critical signaling pathways involved in tumor growth. The specific targets within cancer cells include various kinases and transcription factors that regulate cell cycle progression .

Case Studies

  • Antimicrobial Efficacy Against Acinetobacter baumannii
    • A study conducted by researchers at a leading medical institution demonstrated that this compound exhibited significant antibacterial activity against Acinetobacter baumannii, a pathogen on the WHO priority list for antibiotic resistance. The compound was effective at low concentrations, suggesting its potential as a therapeutic agent in treating resistant infections .
  • Inhibition of Cancer Cell Proliferation
    • In vitro studies revealed that the compound inhibited the growth of breast cancer cells (MCF-7) by inducing apoptosis through caspase activation pathways. The results indicated that treatment with this compound led to a marked decrease in cell viability compared to untreated controls.

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesUnique Properties
N,N-Dimethyl-pyridin-4-methanamine Contains two methyl groupsLower charge density; potential for different reactivity
Pyridinium iodide Similar quaternary structureDifferent biological activity profile
1-Methylpyridinium iodide Contains only one methyl groupLess steric hindrance; may exhibit different solubility

The comparison highlights how structural variations influence the biological properties and applications of these compounds.

Q & A

Basic: What are the recommended synthetic protocols for preparing N,N,N-Trimethyl-1-(pyridin-2-yl)methanaminium iodide?

Methodological Answer:
A common approach involves quaternization of a pyridine-containing precursor with methyl iodide in anhydrous acetone. For example, stirring a mixture of the precursor (e.g., 2-pyridylmethylamine derivative) with excess methyl iodide (1.5–2 equivalents) at room temperature for 20–24 hours yields the quaternary ammonium iodide salt. The product precipitates upon completion and can be purified via recrystallization from ethanol or hexane. Yield optimization requires strict control of solvent dryness and stoichiometric ratios . For stereoselective synthesis, divergent four-step procedures using microwave-assisted reactions or chiral shift reagents (e.g., (+)-MTPA) can achieve enantiomeric purity, validated via quantitative 1^1H NMR .

Basic: How is structural and purity characterization performed for this compound?

Methodological Answer:

  • Spectroscopic Analysis :
    • IR Spectroscopy : Key peaks include C–N stretching (~1620–1680 cm1^{-1}) and N–H vibrations (~3140–3300 cm1^{-1}) for carbamoyl derivatives .
    • 1^1H NMR : Methyl groups on the ammonium center resonate as singlets at δ 3.0–3.5 ppm, while pyridyl protons appear as distinct multiplets at δ 7.0–8.5 ppm .
  • Elemental Analysis : Combustion analysis (C, H, N) confirms stoichiometric ratios, with deviations >0.3% indicating impurities .
  • X-ray Crystallography : SHELXL is widely used for refinement. Data collection at high resolution (≤1.0 Å) minimizes errors in hydrogen atom positioning .

Basic: What safety precautions are critical given its toxicological profile?

Methodological Answer:
Acute toxicity studies in rodents report an intravenous LD50_{50} of 3560 µg/kg, indicating high toxicity. Researchers must:

  • Use fume hoods and personal protective equipment (gloves, goggles) to avoid inhalation/contact.
  • Store in airtight containers away from light to prevent iodide degradation.
  • Dispose of waste via halogen-specific protocols (e.g., neutralization with Na2_2S2_2O3_3) .

Advanced: How does this compound antagonize nicotinic receptors, and what experimental models validate this?

Methodological Answer:
The compound acts as a non-competitive antagonist by binding to the receptor’s allosteric sites. Key methodologies include:

  • Patch-Clamp Electrophysiology : Measures ion current blockade in rat chromaffin cells. Dose-response curves (IC50_{50}) are generated at holding potentials of −60 mV .
  • Ligand Binding Assays : Competitive displacement of 3^3H-epibatidine in membrane preparations quantifies binding affinity (Ki_i) .
  • Structural Modeling : Docking studies using cryo-EM receptor structures (e.g., α7-nAChR) identify critical interactions with the pyridinium moiety .

Advanced: What strategies resolve enantiomers and assess their purity?

Methodological Answer:

  • Chiral Derivatization : React with (+)-MTPA chloride to form diastereomers, separable via HPLC (C18 column, acetonitrile/water gradient).
  • Quantitative 1^1H NMR : Integrate split peaks for methyl groups in the presence of chiral shift reagents. Enantiomeric excess (ee) >98% is achievable with optimized crystallization .
  • Circular Dichroism (CD) : Correlates absolute configuration with Cotton effects at 220–250 nm .

Advanced: How are hydrogen bonding networks analyzed in its crystal structures?

Methodological Answer:

  • Single-Crystal X-ray Diffraction : Resolve intermolecular interactions (e.g., N–H···O, C–H···I) using SHELXL. Distorted octahedral geometries around cationic centers are common in metal complexes .
  • Hirshfeld Surface Analysis : Visualizes close contacts (dnorm_{\text{norm}}) and quantifies interaction contributions (e.g., 12% H···I in cadmium complexes) .
  • Thermal Ellipsoid Models : Assess positional disorder of iodide counterions, critical for refining occupancy factors .

Advanced: How does SHELXL improve crystallographic refinement for this compound?

Methodological Answer:
SHELXL employs:

  • Twinning Detection : HOOFT statistics identify pseudo-merohedral twinning in low-symmetry space groups (e.g., P212_1/c) .
  • Anisotropic Displacement Parameters : Refines thermal motion for heavy atoms (I, Cd) to reduce R1_1 values (<5% for high-resolution data) .
  • Hydrogen Bond Restraints : DFIX commands enforce geometry consistency for N–H···O and C–H···I interactions, improving electron density maps .

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